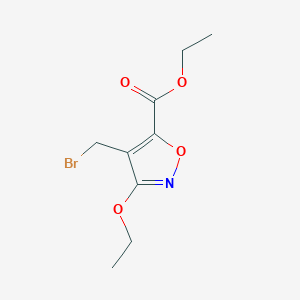
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and an ethoxy group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃) at ambient temperature . Industrial production methods may involve the use of metal catalysts like copper (Cu) or ruthenium (Ru) to enhance the efficiency of the cycloaddition reaction .
Chemical Reactions Analysis
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ethoxy and ester groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring structure but differs in the substitution pattern on the ring.
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: Another similar compound with a different substitution pattern, highlighting the diversity within the isoxazole family.
Properties
Molecular Formula |
C9H12BrNO4 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H12BrNO4/c1-3-13-8-6(5-10)7(15-11-8)9(12)14-4-2/h3-5H2,1-2H3 |
InChI Key |
UVSBZQVLQWZJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1CBr)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
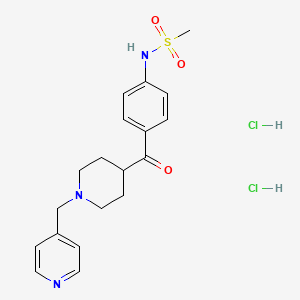
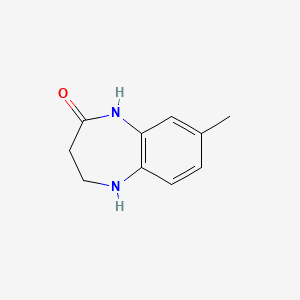
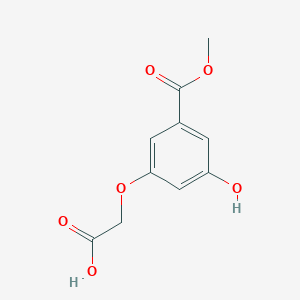
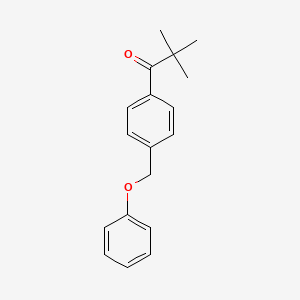
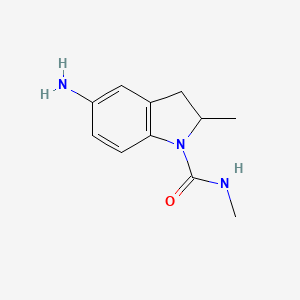
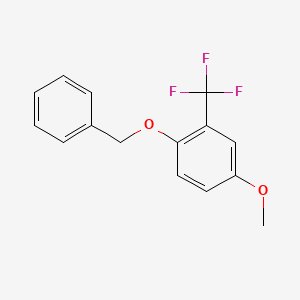
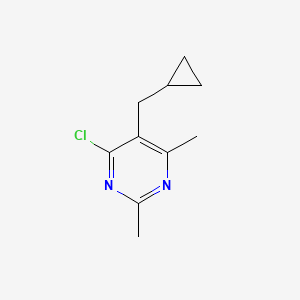
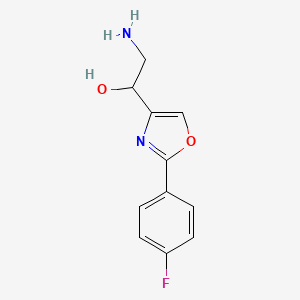
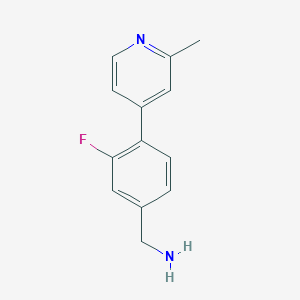
![Ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]propanoate](/img/structure/B8313215.png)
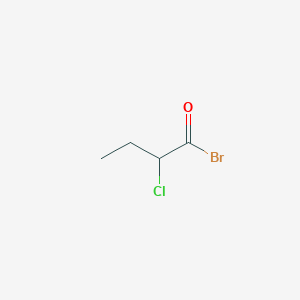
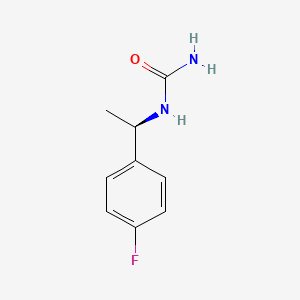
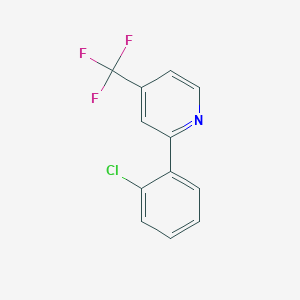
![tert-Butyl {[trans-4-(4-aminophenyl)cyclohexyl]methyl}carbamate](/img/structure/B8313252.png)
